3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
Description
The compound 3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic molecule featuring a fused thienotriazolopyrimidine core. Key structural elements include:
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine backbone: A tricyclic system combining thiophene, triazole, and pyrimidine rings, contributing to π-π stacking and hydrogen-bonding capabilities.
- 4-Ethylphenylsulfonyl group: Enhances electrophilicity and influences solubility via hydrophobic interactions.
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-7-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S2/c1-2-18-8-10-21(11-9-18)35(32,33)26-25-27-24(23-22(14-17-34-23)31(25)29-28-26)30-15-12-20(13-16-30)19-6-4-3-5-7-19/h3-12,14,17H,2,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOAPMDMZOAGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(=CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core followed by the introduction of sulfonyl and dihydropyridine moieties. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related sulfonamide compounds. For example, sulfonamides have been shown to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
| Enzyme Target | Inhibition Type | Related Compound |
|---|---|---|
| α-glucosidase | Competitive | N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
| Acetylcholinesterase | Non-competitive | Various sulfonamide derivatives |
Anti-inflammatory and Anti-cancer Activities
The biological activities of tetrahydropyridine derivatives have been extensively studied. Modifications to the tetrahydropyridine ring can enhance anti-inflammatory and anti-cancer properties. For instance, compounds with specific substituents have shown promising results in inhibiting tumor cell proliferation and reducing inflammation in preclinical models .
Case Studies
- Anti-cancer Activity : A study investigated a series of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cells.
- Neuroprotective Effects : Another research effort focused on the neuroprotective potential of related dihydropyridine compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : By targeting specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : Interfering with pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
